molecular formula C16H10Cl2N2O B7540958 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B7540958
M. Wt: 317.2 g/mol
InChI Key: IUPUBXYMVOYAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound that has gained significant attention in scientific research. It is a versatile compound that exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. It also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also decreases the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. In addition, it has been shown to reduce the levels of glucose and cholesterol in diabetic rats.

Advantages and Limitations for Lab Experiments

5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activities at low concentrations, making it an ideal candidate for drug development. However, the compound has some limitations, including its poor solubility in water and its cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. One of the potential areas of research is the development of novel derivatives with improved pharmacological properties. Another area of research is the investigation of the compound's mechanism of action and its interaction with various enzymes and signaling pathways. Furthermore, the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes, can be explored in greater detail. Finally, the compound's safety profile and toxicity can be studied to determine its suitability for clinical use.
Conclusion:
This compound is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its anti-inflammatory, antitumor, and antifungal properties. The compound has several advantages for lab experiments, including its stability and potent biological activities. However, it also has some limitations, including its poor solubility in water and cytotoxicity at high concentrations. There are several future directions for research on the compound, including the development of novel derivatives, investigation of its mechanism of action, and exploration of its therapeutic potential for various diseases.

Synthesis Methods

The synthesis of 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction between 4-chlorobenzaldehyde and 5-chloro-3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well-established and has been reported in various scientific journals.

Scientific Research Applications

5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its biological activities. It exhibits potent anti-inflammatory, antitumor, and antifungal properties. It has also been reported to possess antidiabetic, antimalarial, and antiviral activities. The compound has been tested in various in vitro and in vivo models, and the results have been promising.

properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-12-6-8-13(9-7-12)20-16(18)14(10-21)15(19-20)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPUBXYMVOYAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.